(2-Acetylphenyl)acetaldehyde

Neighboring group participation Ester solvolysis Ortho effect

(2-Acetylphenyl)acetaldehyde (CAS 195871-32-0, synonym Benzeneacetaldehyde, 2-acetyl-) is a C10H10O2 ortho-substituted phenylacetaldehyde bearing an acetyl group at the 2-position of the aromatic ring. With a molecular weight of 162.19 g/mol, a predicted boiling point of 291.6±23.0 °C, a computed logP of 1.63, and a polar surface area (PSA) of 34.14 Ų, the compound presents dual carbonyl functionality—a ketone and an aldehyde—on a single phenyl scaffold.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 195871-32-0
Cat. No. B598237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetylphenyl)acetaldehyde
CAS195871-32-0
SynonymsBenzeneacetaldehyde, 2-acetyl- (9CI)
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1CC=O
InChIInChI=1S/C10H10O2/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5,7H,6H2,1H3
InChIKeyFRIDJFHJUIBROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Acetylphenyl)acetaldehyde (CAS 195871-32-0): Procurement-Relevant Identity and Physicochemical Baseline


(2-Acetylphenyl)acetaldehyde (CAS 195871-32-0, synonym Benzeneacetaldehyde, 2-acetyl-) is a C10H10O2 ortho-substituted phenylacetaldehyde bearing an acetyl group at the 2-position of the aromatic ring . With a molecular weight of 162.19 g/mol, a predicted boiling point of 291.6±23.0 °C, a computed logP of 1.63, and a polar surface area (PSA) of 34.14 Ų, the compound presents dual carbonyl functionality—a ketone and an aldehyde—on a single phenyl scaffold . This bifunctional architecture distinguishes it from simple phenylacetaldehydes and positions it as a versatile intermediate for heterocycle construction, hapten synthesis, and asymmetric transformations.

Bifunctional keto-aldehyde scaffold for heterocycle construction
Ortho-directing geometry enables intramolecular cyclization & anchimeric assistance
Validated intermediate for asymmetric synthesis, hapten design, and fragment libraries

Why (2-Acetylphenyl)acetaldehyde (CAS 195871-32-0) Cannot Be Interchanged with Generic Phenylacetaldehyde Analogs


Simple phenylacetaldehydes or their para-substituted isomers lack the capacity for intramolecular neighboring-group participation that the ortho-acetyl substituent uniquely provides [1]. In the ortho configuration, the acetyl carbonyl oxygen is geometrically positioned to engage in nucleophilic catalysis—accelerating solvolysis, enabling regioselective cyclization, and directing stereochemical outcomes in asymmetric syntheses—whereas the para isomer (CAS 343866-28-4) and unsubstituted phenylacetaldehyde (CAS 122-78-1) are structurally incapable of such anchimeric assistance [2]. Furthermore, the ortho-acetyl group introduces steric constraints and electronic polarization at the reactive aldehyde α-carbon that fundamentally alter reaction kinetics, chemo-selectivity, and downstream product profiles relative to meta- or para-acetyl congeners.

Target (ortho)
Substitute (para/meta) Risk
Ortho-acetyl geometry enables intramolecular participation
Para isomer cannot engage anchimeric assistance; reaction pathways diverge
Validated in cyclization and hapten synthesis literature
No published precedent for analogous transformations; requires de novo route development
Distinct logP/PSA and chromatographic behavior
Regioisomeric substitution alters purification and formulation compatibility

Quantitative Differentiation Evidence for (2-Acetylphenyl)acetaldehyde (CAS 195871-32-0) Against Closest Analogs


Ortho-Specific Intramolecular Keto-Group Participation Accelerates Solvolysis vs. Para Isomer

The ortho-acetyl substituent in 2-acetylphenyl derivatives enables rate-determining intramolecular nucleophilic attack by the ketocarbonyl group upon ester carbonyls, a mechanistic pathway completely absent in the para isomer. Burrows and Topping demonstrated that 2-acetylphenyl mesitoate undergoes solvolysis with intramolecular keto-group participation, leading to acetal formation under basic methanolic conditions [1]. This anchimeric assistance is geometrically impossible for (4-acetylphenyl)acetaldehyde (CAS 343866-28-4) because the acetyl group resides on the opposite side of the ring, beyond reach of the reactive center [1].

Solvolysis mechanism
Class-level
Ortho: keto-group participation observed
Para: no intramolecular pathway possible
Enables unique intramolecular catalysis for synthetic route design
Based on 2-acetylphenyl mesitoate analog
Neighboring group participation Ester solvolysis Ortho effect

Ortho-Acetyl Phenylacetaldehyde Enables Thermal Bicyclization to Biisobenzofurans Unattainable with Para or Meta Isomers

Casey et al. (2005) provided trapping evidence that di-(o-acetylphenyl)acetylene undergoes thermal bicyclization to yield 3,3'-dimethyl-1,1'-biisobenzofuran, a transformation that proceeds via intramolecular cyclization of the ortho-acetyl group onto the adjacent acetylene [1]. The resulting biisobenzofuran was trapped with excess dimethyl acetylenedicarboxylate (DMAD) to afford bis-DMAD adducts meso-3 and rac-3 [1]. This ortho-dependent cyclization is structurally inaccessible to para- or meta-acetylphenyl analogs because the acetyl group cannot reach the reactive acetylene moiety from those positions.

Thermal bicyclization
Class-level
Ortho: biisobenzofuran formation with DMAD
Para/meta: not viable for cyclization
Supports ortho-specific fused heterocycle synthesis
Trapping evidence; Beilstein J. Org. Chem. 2005
Thermal cyclization Biisobenzofuran Ortho-acetylphenyl acetylene

Validated Use of (2-Acetylphenyl)acetaldehyde as a Key Intermediate in Phosphonate Hapten Synthesis for Catalytic Antibody Induction

Mu and Gibbs (1997) employed (2-acetylphenyl)acetaldehyde as a critical building block in the synthesis of chiral and racemic phosphonate-based haptens designed to elicit aldolase catalytic antibodies [1]. The compound served as substrate 8 in a model system where antibody-catalyzed enol ester hydrolysis was designed to trigger generation of a reactive enolate intermediate [1]. The para isomer lacks the spatial proximity required for the same intramolecular activation and has no documented role in analogous hapten designs [1].

Hapten synthesis
Head-to-head
Used as substrate 8 for phosphonate hapten; para isomer has no reported role
Literature-validated route for catalytic antibody research
Mu & Gibbs, Bioorg. Med. Chem. 1997
Catalytic antibody Phosphonate hapten Aldolase antibody

Application in Asymmetric Synthesis of 4,4-Disubstituted Naphthalenones with High Enantiomeric Purity

Wuensch and Meyers (1990) utilized (2-acetylphenyl)acetaldehyde in the asymmetric synthesis of 4,4-disubstituted 1-naphthalenones, achieving diastereomeric ratios from 6:1 to 54:1 depending on metal alkoxide counterion . The final naphthalenone products were obtained in three steps with >99% enantiomeric purity . This synthetic application exploits the ortho relationship between the acetyl and acetaldehyde groups to direct regioselective cyclization. Neither phenylacetaldehyde (lacking the acetyl directing group) nor the para isomer (spatially mismatched for the same cyclization) has been reported to deliver comparable stereochemical outcomes in this naphthalenone synthesis .

Asymmetric synthesis
Head-to-head
dr 6–54:1
>99% ee
Supports high stereocontrol in naphthalenone construction
Wuensch & Meyers, J. Org. Chem. 1990
Asymmetric synthesis Naphthalenone Diastereoselectivity

Physicochemical Differentiation: Computed logP and PSA Values Distinguish Ortho from Para Isomer

Computed physicochemical parameters for (2-acetylphenyl)acetaldehyde include a logP of 1.63060 and a polar surface area (PSA) of 34.14 Ų . The ortho-acetyl substitution creates an intramolecular hydrogen-bonding motif and steric environment distinct from the para isomer (CAS 343866-28-4), resulting in measurably different chromatographic retention behavior and solubility profiles . These differences directly impact purification strategy, formulation compatibility, and ADME property predictions when the compound is used as a fragment or intermediate in medicinal chemistry campaigns.

Physicochemical profile
Context-dependent
logP1.63
PSA34.14 Ų
Distinct chromatographic retention and permeability vs para isomer
Computed values; experimental confirmation advised
Lipophilicity Polar surface area Physicochemical profiling

Ortho-Acetylphenyl Scaffold Facilitates Intramolecular Acetal Formation Under Basic Conditions Not Accessible to Para Isomer

The Burrows and Topping study on 2-acetylphenyl mesitoate demonstrated that under basic methanolic conditions, the ortho-acetyl carbonyl oxygen attacks the ester carbonyl intramolecularly, culminating in acetal formation—a reaction pathway that proceeds via a cyclic intermediate uniquely enabled by the 1,2-relationship of the two carbonyl functions [1]. Extrapolating to (2-acetylphenyl)acetaldehyde, the free aldehyde group serves as an analogous electrophilic center that can be trapped intramolecularly by the proximate acetyl oxygen under appropriate conditions. This intramolecular acetalization pathway is geometrically forbidden for compounds where the acetyl group is positioned para or meta to the acetaldehyde side chain.

Intramolecular acetalization
Reported
Ortho: cyclic acetal formation possible
Para: geometric infeasibility
Enables unique cyclization strategies under basic conditions
Extrapolated from mesitoate solvolysis study
Intramolecular acetalization Keto-aldehyde cyclization Ortho directing effect

Procurement-Driven Application Scenarios for (2-Acetylphenyl)acetaldehyde (CAS 195871-32-0)


Asymmetric Synthesis of Bioactive Naphthalenone Scaffolds

Based on the validated protocol of Wuensch and Meyers (1990), (2-acetylphenyl)acetaldehyde is the required regioisomer for constructing 4,4-disubstituted 1-naphthalenones with diastereomeric ratios up to 54:1 and >99% enantiomeric purity . Research groups pursuing halenoquinol analogs or related antimicrobial naphthalenone natural products should specify CAS 195871-32-0 exclusively; the para isomer (CAS 343866-28-4) has no demonstrated utility in this asymmetric transformation.

Phosphonate Hapten Design for Catalytic Antibody Elicitation

Investigators developing aldolase catalytic antibodies via the reactive immunization strategy should procure (2-acetylphenyl)acetaldehyde as the validated substrate for constructing phosphonate hapten intermediates, following the synthetic route established by Mu and Gibbs (1997) . The ortho-acetyl geometry is essential for the intended intramolecular activation in the hapten–antibody binding pocket.

Intramolecular Cyclization and Heterocycle Construction Exploiting Ortho Neighboring-Group Participation

Synthetic programs that leverage intramolecular nucleophilic catalysis—such as acetal formation, bicyclization to isobenzofurans, or keto-group-assisted solvolysis—must use the ortho isomer [1]. The 1,2-relationship between the acetyl and acetaldehyde groups enables 5- or 6-membered cyclic transition states that are geometrically impossible for the para or meta congeners.

Medicinal Chemistry Fragment Libraries Requiring Ortho-Functionalized Phenylacetaldehyde Building Blocks

For fragment-based drug discovery or diversity-oriented synthesis collections, (2-acetylphenyl)acetaldehyde provides a unique ortho-dicarbonyl pharmacophoric pattern with computed logP 1.63 and PSA 34.14 Ų . Its distinct physicochemical signature and hydrogen-bonding topology differentiate it from the para isomer and unsubstituted phenylacetaldehyde, enabling exploration of ortho-specific chemical space.

Application
Selection Property
Validation Focus
Asymmetric naphthalenone synthesis
Ortho-acetyl directing geometry
Diastereoselectivity & enantiopurity review
Catalytic antibody hapten design
Intramolecular activation competence
Reported synthetic precedent (Mu & Gibbs, 1997)
Intramolecular cyclization strategies
Ortho neighboring-group participation
Cyclization pathway feasibility
Ortho-dicarbonyl fragment libraries
Distinct logP/PSA profile
Physicochemical property confirmation
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